[4-(Pyrazin-2-yl)phenyl]methanol
Overview
Description
[4-(Pyrazin-2-yl)phenyl]methanol: is an organic compound with the molecular formula C11H10N2O It is characterized by the presence of a pyrazine ring attached to a phenyl group, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Pyrazin-2-yl)phenyl]methanol typically involves the reaction of 4-bromobenzyl alcohol with pyrazine under palladium-catalyzed cross-coupling conditions . The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide . The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Pyrazin-2-yl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include and .
Reduction: The compound can be reduced to form the corresponding using reducing agents such as or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of nitro or bromo derivatives.
Scientific Research Applications
Chemistry: [4-(Pyrazin-2-yl)phenyl]methanol is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds .
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. It exhibits biological activities such as antimicrobial and anti-inflammatory properties .
Industry: The compound is used in the development of materials with specific electronic properties. It is also explored for its potential use in organic light-emitting diodes (OLEDs) and solar cells .
Mechanism of Action
The mechanism of action of [4-(Pyrazin-2-yl)phenyl]methanol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors , leading to the modulation of biochemical pathways. The pyrazine ring is known to participate in hydrogen bonding and π-π interactions , which can influence its binding affinity and specificity .
Comparison with Similar Compounds
- [4-(Pyridin-2-yl)phenyl]methanol
- [4-(Quinolin-2-yl)phenyl]methanol
- [4-(Isoquinolin-2-yl)phenyl]methanol
Comparison: [4-(Pyrazin-2-yl)phenyl]methanol is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties compared to its analogs. The pyrazine ring’s nitrogen atoms can participate in additional interactions, enhancing the compound’s reactivity and binding properties .
Properties
IUPAC Name |
(4-pyrazin-2-ylphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-8-9-1-3-10(4-2-9)11-7-12-5-6-13-11/h1-7,14H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWXAZOUOQJQOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=NC=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
545421-49-6 | |
Record name | [4-(Pyrazin-2-yl)phenyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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